N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the imidazo[2,1-b][1,3]thiazole core in the structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that similar imidazo[2,1-b]thiazole derivatives have been found to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
For instance, some derivatives have been found to stimulate nuclear translocation of receptors, which can lead to changes in gene expression .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to display broad-spectrum antiproliferative activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of thiazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps :
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors to form the imidazo[2,1-b][1,3]thiazole ring. Commonly, a thioamide and an α-haloketone are used as starting materials.
Substitution Reactions:
Acylation: The acetamide group is introduced through acylation reactions, typically using acyl chlorides or anhydrides.
Benzylation: The final step involves the benzylation of the nitrogen atom, which can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent. It has shown promising activity against various cancer cell lines and microbial strains.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives :
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulator. Unlike this compound, levamisole is primarily used in veterinary medicine.
Imidazo[2,1-b][1,3]thiazole-5-carboxamide: Known for its anticancer properties, this compound shares a similar core structure but differs in its functional groups and biological activity.
Imidazo[2,1-b][1,3]thiazole-4-carboxylic acid: Another derivative with antimicrobial activity, highlighting the versatility of the imidazo[2,1-b][1,3]thiazole scaffold.
Biological Activity
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula for this compound is C20H16ClN3OS. The compound features a complex structure that includes a benzyl group and an imidazo[2,1-b][1,3]thiazole core.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H16ClN3OS |
CAS Number | 897457-74-8 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human colon adenocarcinoma (SW480)
- Human cervical cancer (HeLa)
- Human hepatocellular carcinoma (HepG2)
The compound demonstrated IC50 values comparable to standard anticancer drugs in these assays, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. For example, it has been evaluated for Src kinase inhibitory activity in engineered cell lines. While some derivatives showed promising results in inhibiting cell growth through Src kinase pathways, other mechanisms may also contribute to its overall anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. This broad-spectrum antimicrobial activity positions it as a candidate for further development in infectious disease management .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In preclinical studies, it has been shown to reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related derivatives:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that modifications to the thiazole ring could enhance anticancer efficacy .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazo[2,1-b][1,3]thiazole compounds revealed that specific substitutions on the phenyl rings significantly affect their biological activity. For instance, the presence of electron-donating groups was correlated with increased cytotoxicity against cancer cell lines .
- Comparative Studies : Comparative analyses of N-benzyl derivatives showed varying degrees of biological activity based on structural modifications. Compounds with additional functional groups exhibited enhanced potency against targeted cancer cells compared to their simpler counterparts .
Summary of Biological Activities
Properties
IUPAC Name |
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-16-8-6-15(7-9-16)18-12-24-17(13-26-20(24)23-18)10-19(25)22-11-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMIPUDVOKNWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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